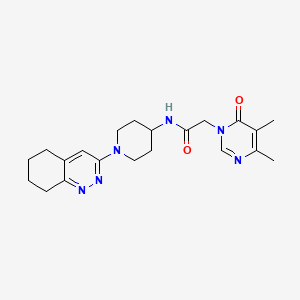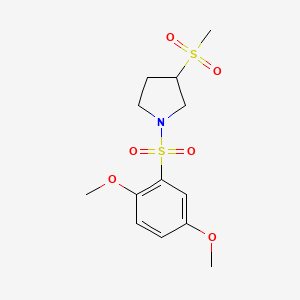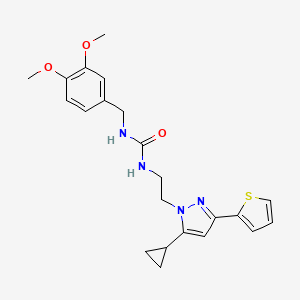
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. It features a complex structure with multiple rings and functional groups, making it an intriguing subject for study in chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes
The preparation of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide involves multiple synthetic steps
Reaction Conditions
Typically, this synthesis would involve:
Condensation reactions to form the pyrimidine and cinnoline rings.
Nucleophilic substitution to attach the piperidine group.
Amidation to incorporate the acetamide functionality. The reaction conditions often require specific catalysts, solvents, and temperatures to ensure optimal yields and purity.
Industrial Production Methods
For large-scale production, industrial methods may involve similar synthetic routes with optimizations for cost-effectiveness and scalability. Process chemistry techniques, such as continuous flow synthesis, could be employed to streamline production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine or cinnoline moieties.
Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring.
Substitution: Various substitution reactions may occur, including nucleophilic and electrophilic substitutions, primarily on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) may be used, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the cinnoline or piperidine.
Reduction: Reduced derivatives, where carbonyl groups are converted to alcohols or amines.
Substitution: Different substituted pyrimidine derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its diverse reactivity makes it a versatile intermediate in organic synthesis.
Biology
The biological activity of this compound could include interactions with enzymes or receptors due to its specific functional groups, potentially influencing biochemical pathways.
Medicine
Potential pharmaceutical applications may include serving as a lead compound for drug development, especially if it demonstrates biological activity such as enzyme inhibition or receptor modulation.
Industry
In an industrial context, this compound might be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may act by:
Binding to enzyme active sites, inhibiting or modulating their activity.
Interacting with receptors, altering signal transduction pathways.
Engaging in specific biochemical reactions, modifying the activity of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-piperidin-4-yl)acetamide
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-cinnolin-3-yl)piperidin-4-yl)acetamide
Uniqueness
What sets 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide apart is its specific combination of functional groups and ring structures, which may afford it unique reactivity and potential biological activity not seen in other similar compounds. This combination can lead to distinctive interactions with molecular targets and may open up new avenues for research and application.
This detailed overview should help you get a comprehensive understanding of this compound. Dive deeper into each section and explore the exciting possibilities this compound holds!
Propiedades
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-14-15(2)22-13-27(21(14)29)12-20(28)23-17-7-9-26(10-8-17)19-11-16-5-3-4-6-18(16)24-25-19/h11,13,17H,3-10,12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYATVVTMWWXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Fluorophenyl)-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2726304.png)

![(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2726307.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2726310.png)




![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide](/img/structure/B2726320.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/new.no-structure.jpg)

